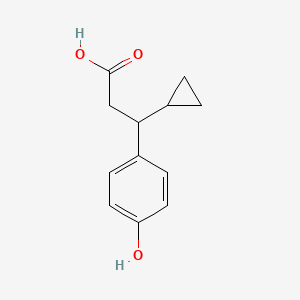

3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid

Übersicht

Beschreibung

3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol It is characterized by the presence of a cyclopropyl group and a hydroxyphenyl group attached to a propanoic acid backbone

Vorbereitungsmethoden

The synthesis of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid typically involves the reaction of cyclopropyl ketones with 4-hydroxybenzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the aldol condensation reaction, followed by acidification to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Wissenschaftliche Forschungsanwendungen

Anti-Aging Compositions

Phloretamide has been identified as a key ingredient in anti-aging formulations. A patent describes its synthesis and application in cosmetics aimed at improving skin elasticity and reducing signs of aging. The compound exhibits biological properties that contribute to skin health, making it a valuable component in topical formulations designed to prevent sagging and enhance skin luster .

Key Findings:

- Concentration Range: Effective in concentrations between 1 to 500 μmol.

- Mechanism: Acts through biological pathways that promote skin rejuvenation.

Combatting Multidrug-Resistant Pathogens

Recent studies have highlighted the potential of phloretamide derivatives in addressing the global health crisis posed by multidrug-resistant pathogens. Research indicates that certain derivatives show significant antimicrobial activity against pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL .

Table 1: Antimicrobial Activity of Phloretamide Derivatives

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 1 - 8 |

| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 |

| Gram-negative pathogens | 8 - 64 |

| Drug-resistant Candida species | 8 - 64 |

Antioxidant and Cytotoxic Properties

Phloretamide derivatives have been evaluated for their anticancer properties, particularly against non-small cell lung cancer (NSCLC) cell lines. Studies demonstrate that certain derivatives can reduce cell viability significantly, showcasing promising antioxidant capabilities .

Key Findings:

- Compounds derived from phloretamide showed up to 50% reduction in A549 cell viability.

- Exhibited favorable cytotoxicity towards non-cancerous cells, indicating a potential therapeutic window.

Table 2: Anticancer Activity of Phloretamide Derivatives

| Compound ID | Cell Line | Viability Reduction (%) | Antioxidant Activity (DPPH Scavenging) |

|---|---|---|---|

| Compound 20 | A549 (NSCLC) | 50 | High |

| Compound X | Vero (Non-cancerous) | Not significant | Moderate |

Wirkmechanismus

The mechanism of action of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the formation of macrophage foam cells by regulating cholesterol metabolism and suppressing oxidative stress and inflammation . This activity is mediated through the upregulation of genes involved in cholesterol efflux and the downregulation of pro-inflammatory pathways.

Vergleich Mit ähnlichen Verbindungen

3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid can be compared with similar compounds such as:

3-(4-Hydroxyphenyl)propionic acid: This compound shares a similar structure but lacks the cyclopropyl group, which may result in different chemical and biological properties.

3-(4-Hydroxyphenyl)amino)propanoic acid:

The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid (CPHPPA) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by research findings and data tables.

1. Chemical Structure and Properties

CPHPPA is characterized by the presence of a cyclopropyl group and a 4-hydroxyphenyl moiety, which contribute to its biological activities. The molecular formula is CHO, and it possesses unique structural features that allow it to interact with various biological targets.

2. Anticancer Activity

Recent studies have evaluated the anticancer properties of CPHPPA and its derivatives. A notable study assessed a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, including CPHPPA, using A549 non-small cell lung cancer (NSCLC) cells. The results indicated that several derivatives exhibited significant cytotoxicity against cancer cells while showing lower toxicity towards non-cancerous Vero cells.

Table 1: Cytotoxicity of CPHPPA Derivatives Against A549 Cells

| Compound ID | IC50 (µM) | Cell Viability (%) | Remarks |

|---|---|---|---|

| CPHPPA | 25 | 50 | Moderate activity |

| Compound 20 | 15 | 40 | Potent activity |

| Doxorubicin | 10 | 30 | Standard chemotherapeutic agent |

The most promising derivative, Compound 20, demonstrated an IC50 value of 15 µM, indicating potent anticancer activity compared to standard treatments like doxorubicin .

3. Antimicrobial Activity

The antimicrobial properties of CPHPPA have also been investigated, particularly against drug-resistant pathogens. A series of synthesized derivatives were tested against various bacterial and fungal strains, including those classified as ESKAPE pathogens.

Table 2: Antimicrobial Activity of CPHPPA Derivatives

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 | Moderate |

| Vancomycin-resistant Enterococcus faecalis (VRE) | 2 | High |

| Escherichia coli | 16 | Moderate |

| Candida auris | 32 | Moderate |

The results indicated that certain derivatives exhibited high activity against VRE with an MIC of 2 µg/mL, showcasing the potential for developing new antimicrobial agents based on the CPHPPA scaffold .

4. Antioxidant Activity

In addition to its anticancer and antimicrobial properties, CPHPPA has been evaluated for antioxidant activity. Using DPPH radical scavenging assays, several derivatives were assessed for their ability to neutralize free radicals.

Table 3: Antioxidant Activity of CPHPPA Derivatives

| Compound ID | DPPH Scavenging (%) at 100 µM | Comparison with Ascorbic Acid (%) |

|---|---|---|

| CPHPPA | 45 | 80 |

| Compound 17 | 60 | 80 |

| Compound 29 | 55 | 80 |

While CPHPPA showed moderate scavenging ability at 45%, some derivatives like Compound 17 reached up to 60%, indicating promising antioxidant potential .

The mechanism by which CPHPPA exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with specific molecular targets involved in cell signaling pathways may play a crucial role in mediating its anticancer and antimicrobial activities.

Eigenschaften

IUPAC Name |

3-cyclopropyl-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-10-5-3-9(4-6-10)11(7-12(14)15)8-1-2-8/h3-6,8,11,13H,1-2,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXNQQUWPGXPMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CC(=O)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90727476 | |

| Record name | 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90727476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073545-88-6 | |

| Record name | 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90727476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.